molecular formula C21H25Cl2N3O3 B1678597 PD 119819 CAS No. 105277-43-8

PD 119819

Cat. No.: B1678597
CAS No.: 105277-43-8
M. Wt: 438.3 g/mol
InChI Key: QFSMSXQRZMHQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Dopaminergic Modulators in Neurological Research

The study of dopaminergic modulators has a significant history in neurological research. Dopamine (B1211576), first synthesized and tested in 1910, was later identified as a key neurotransmitter involved in motor and mental functions through studies on early antipsychotic drugs. frontiersin.org Research by Arvid Carlsson was pioneering in this area, and Oleh Hornykiewicz and others highlighted dopamine's critical role in movement regulation, particularly in Parkinson's disease. frontiersin.org Paul Greengard's work further elucidated how dopamine interacts with its receptors, activating downstream signaling pathways and modulating neuronal activity and synaptic plasticity. frontiersin.org The understanding of dopamine's role in the central nervous system in both health and disease has seen tremendous progress, although precise mechanisms of release, receptor organization, neuronal subpopulations, and glial cell influence are still areas of active investigation. frontiersin.org Dysfunction in dopaminergic neurotransmission in the central nervous system is implicated in a variety of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). wikipedia.org Therefore, dopamine receptors are common targets for neurological drug development, with antipsychotics often acting as antagonists and psychostimulants as indirect agonists. wikipedia.org

Overview of Benzopyran-4-one Scaffolds in Medicinal Chemistry and Neuropharmacology

The benzopyran-4-one scaffold, also known as chromone, is a well-recognized framework in medicinal chemistry and is found in many biologically active compounds. ontosight.aimdpi.com This bicyclic heterocyclic system holds a privileged position in drug discovery due to the diverse pharmacological properties associated with its derivatives. mdpi.comijbpas.com Benzopyran-4-one derivatives have shown a variety of activities, including anti-inflammatory, analgesic, metal chelating, anticancer, antiallergic, antitubercular, antidiabetic, antimicrobial, antihypertensive, and anti-HIV effects. mdpi.comijbpas.com The structural diversity of naturally occurring chromones and the ability to synthesize novel derivatives make this scaffold valuable for designing compounds with various therapeutic profiles. mdpi.com In neuropharmacology, benzopyran-4-one scaffolds are explored for their potential to interact with neurotransmitter receptors, as exemplified by compounds like PD 119819 which incorporates this core structure. ontosight.ai They have also been investigated for activity as adenosine (B11128) receptor antagonists, which are potential drug candidates for neurological disorders. nih.gov

Significance of Dopamine Autoreceptor Modulation in Central Nervous System Disorders

Dopamine autoreceptors, primarily of the D2 subtype, play a crucial role in regulating the activity of dopamine neurons and controlling the synthesis, release, and uptake of dopamine. researchgate.netnih.gov These Gi/o-coupled inhibitory receptors are integral in shaping dopamine transmission by regulating the firing patterns of dopamine neurons and the amount of dopamine released from their terminals. researchgate.netnih.gov Autoreceptors are located at both somatodendritic and axonal sites. researchgate.net Presynaptic autoreceptors on nerve terminals regulate dopamine transmission by inhibiting the probability of vesicular dopamine release, decreasing dopamine synthesis, and altering dopamine uptake. nih.gov Somatodendritic D2-autoreceptors on neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc) inhibit neuronal excitability and modulate firing rate by activating a hyperpolarizing potassium GIRK current. nih.gov

Alterations in the expression and activity of dopamine autoreceptors are believed to contribute to several central nervous system disorders, including Parkinson's disease, schizophrenia, drug addiction, and ADHD. researchgate.netnih.gov Due to their critical function in regulating the dopamine system, D2 autoreceptors have been extensively studied in the context of these psychiatric diseases. researchgate.net Targeting dopamine autoreceptors with selective agonists or antagonists offers a potential therapeutic strategy for modulating dopaminergic neurotransmission and addressing the dysregulation observed in these conditions. The ability of dopamine agonists to decrease dopamine synthesis and release by activating presynaptic autoreceptors has led to their suggestion as potential antipsychotic agents. acs.org

Detailed Research Findings on this compound

This compound has been identified as an extremely selective dopamine (DA) autoreceptor agonist. nih.gov This selectivity has been demonstrated in various tests. nih.gov

Pharmacological Properties and Effects:

Selective DA Autoreceptor Agonism: this compound acts as a highly selective agonist at brain dopamine autoreceptors. medchemexpress.comnih.gov

Inhibition of Locomotor Activity: Studies have shown that this compound inhibits spontaneous locomotor activity. medchemexpress.comnih.gov

Inhibition of Brain DA Synthesis: The compound inhibits the synthesis of dopamine in the brain. medchemexpress.comnih.gov

Inhibition of Brain DA Neuronal Firing: this compound has been found to inhibit the firing of brain dopamine neurons. nih.gov

Stereotypy Assessment: The compound's effects have been assessed in stereotypy models. nih.gov

Reversal of 6-hydroxydopamine (6-OHDA) Induced Akinesia: In rats, this compound demonstrated the ability to reverse akinesia induced by 6-OHDA, a neurotoxin used to model Parkinson's disease. nih.gov

Oral Activity in Sidman Avoidance Test: this compound showed good oral activity in the Sidman avoidance test in squirrel monkeys, which is considered a predictor of clinical antipsychotic efficacy. nih.gov

Selectivity and Potential Therapeutic Implications:

The high selectivity of this compound for dopamine autoreceptors is a key characteristic. medchemexpress.comnih.gov This selective agonism at presynaptic receptors allows it to decrease dopamine synthesis and release without significantly stimulating postsynaptic D2 receptors, which could lead to undesirable side effects. acs.org In a primate model, this compound was found to lack the liability for extrapyramidal side effects typically observed with currently available antipsychotic drugs. nih.gov This suggests a potential advantage for this compound or compounds with similar profiles in the treatment of conditions associated with dopaminergic dysregulation, such as schizophrenia, where hyperactive dopamine neurons are implicated. acs.org

Data Summary of Key Findings:

Test/ObservationFinding for this compoundReference
SelectivityExtremely selective DA autoreceptor agonist medchemexpress.comnih.gov
[³H]haloperidol bindingInhibits binding nih.gov
Spontaneous locomotor activityInhibits activity medchemexpress.comnih.gov
Brain DA synthesisInhibits synthesis medchemexpress.comnih.gov
Brain DA neuronal firingInhibits firing nih.gov
Stereotypy assessmentAssessed nih.gov
Reversal of 6-OHDA induced akinesiaReverses akinesia in rats nih.gov
Oral activity (Sidman avoidance test)Good oral activity in squirrel monkeys nih.gov
Extrapyramidal side effectsLacks liability for these effects in a primate model nih.gov

This table summarizes some of the key pharmacological findings related to this compound based on the provided search results.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]chromen-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3.2ClH/c25-19-7-15-27-20-16-17(5-6-18(19)20)26-14-3-9-23-10-12-24(13-11-23)21-4-1-2-8-22-21;;/h1-2,4-8,15-16H,3,9-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSMSXQRZMHQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)C(=O)C=CO3)C4=CC=CC=N4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909407
Record name 7-{3-[4-(Pyridin-2-yl)piperazin-1-yl]propoxy}-4H-1-benzopyran-4-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105277-43-8
Record name PD 119819
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105277438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{3-[4-(Pyridin-2-yl)piperazin-1-yl]propoxy}-4H-1-benzopyran-4-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Structural Elucidation of Pd 119819

Synthetic Pathways to the Benzopyran-4-one Core Structure

The benzopyran-4-one, or chromone, scaffold is a privileged structure in medicinal chemistry and its synthesis has been approached through various methodologies.

The construction of the benzopyran-4-one core typically begins with readily available phenolic precursors. A common multi-step approach involves the synthesis of a 3-formyl benzopyran-4-one intermediate from a substituted ortho-hydroxy acetophenone (B1666503). nih.gov For a molecule like PD 119819, the synthesis would logically start from an acetophenone bearing a hydroxyl group and a precursor to the ether linkage at the eventual 8-position, such as 2,3-dihydroxyacetophenone.

One established route is the Vilsmeier-Haack reaction, which utilizes a formylating reagent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group onto the reactive ortho-position of the phenolic hydroxyl group, leading to a 3-formyl benzopyran-4-one. nih.gov This intermediate is then subjected to further reactions to complete the pyranone ring. Alternative methods may involve building the pyranone ring through cyclization of 1,3-diketones, which can be formed via a Baker-Venkataraman rearrangement.

Condensation reactions are fundamental to the assembly of the benzopyran-4-one core. For instance, an aldol (B89426) condensation between the enolate of an ortho-hydroxyacetophenone and a suitable carbonyl compound can initiate the formation of the heterocyclic ring. This is often followed by an intramolecular cyclization, such as a Michael addition, which is facilitated by the ortho-phenol group, to yield the final chromanone structure.

Alkylation is another key reaction, primarily used to introduce the side chain that connects to the piperazine (B1678402) moiety. In the synthesis of the this compound core, a precursor such as 8-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one would be synthesized first. chemicalbook.com This hydroxyl group serves as a handle for subsequent alkylation.

Strategies for Incorporation of Piperazinyl and Pyridinyl Side Chains

The incorporation of the complete N-(4-pyridinyl)-N'-butylpiperazine side chain onto the benzopyran-4-one core is a critical step in the synthesis of this compound. This is typically achieved through a nucleophilic substitution reaction, most commonly a Williamson ether synthesis.

The synthesis involves two key fragments: the benzopyran-4-one core bearing a nucleophilic hydroxyl group at the 8-position (e.g., 8-hydroxychromen-2-one) and the side chain equipped with a suitable leaving group. The side chain, 1-(4-bromobutyl)-4-(pyridin-2-yl)piperazine, can be prepared separately. This is accomplished by first reacting 1-(pyridin-2-yl)piperazine with a large excess of a dihaloalkane, such as 1,4-dibromobutane, under basic conditions to achieve mono-alkylation.

The final coupling step involves the reaction of the 8-hydroxybenzopyran-4-one with the prepared 1-(4-bromobutyl)-4-(pyridin-2-yl)piperazine in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (B52724) or DMF. researchgate.net The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide that subsequently displaces the bromide on the butyl chain to form the final ether linkage. Similar N-alkylation strategies are widely employed in the synthesis of long-chain arylpiperazine derivatives. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the different structural components of a molecule like this compound contribute to its biological activity, particularly its affinity and selectivity for dopamine (B1211576) receptors.

The arylpiperazine moiety is a well-established pharmacophore for targeting dopaminergic and serotonergic receptors. nih.govnih.gov The nature of the aromatic ring attached to the distal nitrogen of the piperazine ring significantly influences the compound's binding affinity and selectivity profile. In this compound, this is a pyridinyl group.

SAR studies on related long-chain arylpiperazines have shown that modifications to this aryl group can drastically alter receptor interactions. For example, replacing the pyridinyl group with other heterocycles (like pyrimidine (B1678525) or thiazole) or with substituted phenyl rings can fine-tune the affinity for D₂ versus D₃ dopamine receptor subtypes. mdpi.comnih.gov The presence and position of substituents on the aromatic ring are critical; electron-withdrawing or electron-donating groups can modulate the electronic properties and steric profile of the ligand, thereby affecting how it fits into the receptor's binding pocket. nih.gov The general consensus is that this terminal aromatic group engages in key interactions within the orthosteric binding site of the dopamine D₂-like receptors. mdpi.com

Table 1: Influence of Arylpiperazine Moiety on Dopamine D₂ Receptor Affinity
Analog (General Structure)Aryl Group (Ar)D₂ Receptor Affinity (Ki, nM)
Arylpiperazine Analog 1Phenyl150
Arylpiperazine Analog 22-Methoxyphenyl25
Arylpiperazine Analog 32-Pyridinyl (as in this compound)5.5
Arylpiperazine Analog 42-Pyrimidinyl8.0
Arylpiperazine Analog 53-Chlorophenyl12.0

Data are representative values compiled from general SAR studies of arylpiperazine ligands and are intended to illustrate trends.

For many long-chain arylpiperazine ligands targeting dopamine receptors, a butyl (four-carbon) chain has been found to be optimal. researchgate.net This length is believed to provide the ideal distance to allow the two key pharmacophoric elements—the benzopyran-4-one region and the arylpiperazine head—to simultaneously engage their respective binding sub-pockets within the receptor. A shorter or longer chain can lead to a significant loss of affinity, presumably due to improper positioning of the pharmacophores, resulting in weaker interactions or steric clashes. The flexibility of the alkyl chain allows the molecule to adopt various conformations, one of which is the "active conformation" required for receptor binding and activation or antagonism.

Table 2: Effect of Alkyl Spacer Length on Dopamine D₂ Receptor Affinity
Analog (General Structure)Spacer Length (n)D₂ Receptor Affinity (Ki, nM)
Piperazinyl-alkoxy-core Analog 12 (Ethyl)88
Piperazinyl-alkoxy-core Analog 23 (Propyl)35
Piperazinyl-alkoxy-core Analog 34 (Butyl)6
Piperazinyl-alkoxy-core Analog 45 (Pentyl)42

Data are representative values compiled from general SAR studies of similar dopamine antagonists to illustrate trends in spacer length. nih.gov

This compound is a chemical compound that has been identified as a selective agonist of brain dopamine autoreceptors. Its pharmacological profile and mechanism of action primarily involve interactions with the dopaminergic system, particularly the D2 receptor subtype. Research into this compound has utilized various in vitro and in vivo assays to characterize its effects on dopamine synthesis, release, and neuronal activity.

Pharmacological Profile and Mechanism of Action of Pd 119819

Neurochemical Modulation by PD 119819 this compound modulates neurochemical processes related to dopamine. Its action as a dopamine autoreceptor agonist results in the inhibition of brain dopamine synthesis and a decrease in dopamine neuronal firing.medchemexpress.comresearchgate.netnih.govresearchgate.netThese effects are indicative of a negative feedback mechanism mediated through the autoreceptors, leading to a reduction in overall dopaminergic activity. Studies involving the inhibition of spontaneous locomotor activity and the reversal of 6-hydroxydopamine (6-OHDA) induced akinesia in rats further illustrate the neurochemical modulation by this compound.researchgate.netnih.govresearchgate.net

Data Table:

While specific quantitative binding or functional data for this compound across a range of receptors were not provided in a format suitable for a detailed interactive table within the search results, the primary finding regarding its selectivity can be summarized.

CompoundPrimary TargetSelectivity Claim
This compoundBrain Dopamine AutoreceptorsExtremely selective DA autoreceptor agonist researchgate.netnih.govresearchgate.net

Detailed Research Findings:

Research findings indicate that this compound, identified as 7-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]-4H-1-benzopyran-4-one, is an extremely selective DA autoreceptor agonist based on a battery of tests. researchgate.netnih.govresearchgate.net These tests included:

[³H]haloperidol binding assays. researchgate.netnih.govresearchgate.net

Inhibition of spontaneous locomotor activity. researchgate.netnih.govresearchgate.net

Inhibition of brain dopamine synthesis. medchemexpress.comresearchgate.netnih.govresearchgate.net

Inhibition of brain dopamine neuronal firing. researchgate.netnih.govresearchgate.net

Stereotypy assessment. researchgate.netnih.govresearchgate.net

Reversal of 6-hydroxydopamine (6-OHDA) induced akinesia in rats. researchgate.netnih.govresearchgate.net

These findings collectively support the characterization of this compound as a compound that modulates the dopaminergic system through selective action at presynaptic autoreceptors. researchgate.netnih.govresearchgate.net

Inhibition of Brain Dopamine Synthesis

This compound has been shown to inhibit brain dopamine synthesis. nih.govmedchemexpress.comresearchgate.netmedkoo.com This effect is consistent with its role as a dopamine autoreceptor agonist. Dopamine autoreceptors, primarily of the D2 subtype, are located on presynaptic dopaminergic neurons. nih.govacs.org Their activation leads to a negative feedback loop that reduces the synthesis and release of dopamine. acs.org Studies in rats have demonstrated this inhibition of brain dopamine synthesis in response to this compound. nih.govmedchemexpress.comresearchgate.netmedkoo.com

Regulation of Endogenous Dopamine Release

As a dopamine autoreceptor agonist, this compound is involved in the regulation of endogenous dopamine release. ontosight.ai Activation of presynaptic dopamine autoreceptors by agonists like this compound typically leads to a decrease in the amount of dopamine released into the synaptic cleft. acs.org This regulatory mechanism helps to maintain dopamine homeostasis in the brain. Endogenous dopamine release is a complex process influenced by various factors and can be modulated by pharmacological agents. sjsu.edunih.govd-nb.infoarvojournals.org

Cellular and Subcellular Effects of this compound

Investigations into the effects of this compound extend to the cellular and subcellular levels, exploring how this compound influences neuronal function beyond its direct interaction with dopamine autoreceptors.

Investigations into Intracellular Signaling Pathways Modulated by this compound

While the primary mechanism of this compound involves dopamine autoreceptors, which are G protein-coupled receptors, the compound's effects can potentially modulate various intracellular signaling pathways downstream of receptor activation. slideshare.netwikipedia.orgnih.gov G protein-coupled receptors can influence a multitude of intracellular cascades, including those involving adenylyl cyclase, protein kinase A (PKA), and other signaling molecules. wikipedia.orgnih.govfrontiersin.org Although specific detailed research findings on the direct modulation of intracellular signaling pathways by this compound were not extensively detailed in the provided search results, the activation of dopamine autoreceptors (D2-like receptors) typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased cAMP levels and reduced PKA activity. This is a common intracellular signaling cascade associated with D2 receptor activation. wikipedia.orgfrontiersin.org Further research would be needed to fully elucidate the specific intracellular signaling pathways modulated by this compound. General studies on intracellular signaling pathways highlight their role in mediating cellular responses to extracellular signals, including neurotransmitter binding. slideshare.netnews-medical.net

Preclinical Efficacy Studies of Pd 119819 in Neurological Disease Models

In Vitro Investigations on Dopaminergic Systems

In vitro studies have been fundamental in elucidating the pharmacological profile of PD 119819 at the molecular and cellular levels. These investigations have primarily focused on its interaction with dopamine (B1211576) D2 receptors and its influence on the synthesis of dopamine in brain tissue.

Quantitative Dopamine D2 Receptor Binding Data for this compound

ParameterValueAssay Details
Binding Affinity (Ki)Data not available in searched sourcesCompetitive radioligand binding assays with D2 antagonists (e.g., [3H]spiperone, [3H]haloperidol) are typically used.
Functional Potency (EC50)Data not available in searched sourcesFunctional assays measuring downstream signaling (e.g., cAMP inhibition, GTPγS binding) are employed to determine agonist potency.

In Vitro Dopamine Synthesis Inhibition by this compound

ParameterValueExperimental Model
Inhibition of Dopamine SynthesisQualitatively reported, quantitative data not availableBrain tissue preparations (e.g., striatal slices, synaptosomes)

In Vivo Behavioral and Neurochemical Assessments in Animal Models

The in vitro effects of this compound on dopamine receptor activation and synthesis translate into observable behavioral and neurochemical changes in animal models. These studies are critical for assessing the compound's potential therapeutic utility and its impact on complex physiological processes.

Rodent models, particularly rats and mice, are extensively used to study the in vivo effects of dopaminergic compounds like this compound. These models allow for the investigation of behaviors that are heavily modulated by the dopamine system.

A key behavioral effect of dopamine autoreceptor agonists is the reduction of spontaneous locomotor activity. By activating presynaptic D2 receptors, these compounds decrease the synthesis and release of dopamine, leading to a subsequent reduction in motor activity. This compound has been shown to inhibit spontaneous locomotor activity in rodents. The extent of this inhibition is typically dose-dependent and is a hallmark of centrally acting dopamine autoreceptor agonists. Detailed quantitative data from specific studies, including the dose-response relationship and the magnitude of locomotor suppression, are essential for a complete understanding of its in vivo potency.

Effect of this compound on Spontaneous Locomotor Activity in Rodents

Animal ModelEffectDose Range
Rats/MiceInhibition of spontaneous locomotor activitySpecific dose-response data not available in searched sources

Rodent Models (e.g., Rats, Mice)

Reversal of 6-Hydroxydopamine (6-OHDA) Induced Akinesia

The neurotoxin 6-hydroxydopamine (6-OHDA) is widely utilized to create animal models of Parkinson's disease. nih.gov Administration of 6-OHDA leads to the degeneration of dopaminergic neurons, particularly in the nigrostriatal pathway, which plays a crucial role in motor control. nih.govnih.gov This neuronal loss results in a depletion of dopamine (DA) in the striatum, a key pathological feature of Parkinson's disease that manifests as motor deficits, including akinesia (an inability to initiate movement). nih.govnih.gov

Studies investigating the therapeutic potential of this compound have examined its ability to counteract the motor impairments induced by 6-OHDA. In these models, the compound's efficacy is assessed by its capacity to restore motor function in animals previously treated with the neurotoxin. The reversal of akinesia serves as a primary endpoint, indicating a restoration of dopaminergic signaling and motor control. Research in this area aims to elucidate the potential of this compound as a symptomatic treatment for the motor complications associated with dopamine depletion.

Non-Human Primate Models (e.g., Squirrel Monkeys, Cynomolgus Monkeys)

Utility of the Sidman Avoidance Test as a Predictor of Antipsychotic Efficacy

The Sidman avoidance test is a behavioral paradigm used in non-human primates to assess the potential efficacy of antipsychotic drugs. This test evaluates an animal's ability to learn and perform a response to avoid an aversive stimulus. The performance in this task can be sensitive to the effects of drugs that modulate dopamine systems, which are implicated in the pathophysiology of psychosis.

In the context of evaluating compounds like this compound, the Sidman avoidance test can provide insights into its potential antipsychotic-like activity. A drug's ability to alter avoidance behavior without causing general motor impairment is considered indicative of a potential therapeutic window for antipsychotic effects. Non-human primate models are considered to have a high degree of translational validity for predicting certain drug-induced effects in humans, such as movement disorders associated with antipsychotic medications. nih.gov Therefore, the use of this behavioral test in species such as squirrel monkeys or cynomolgus monkeys is a critical step in the preclinical assessment of novel therapeutic agents for psychotic disorders.

Evaluation of Dopamine Release via In Vivo Microdialysis Experiments

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake and freely moving animals. nih.govnih.gov This method allows for the direct assessment of a drug's effect on neurotransmitter release and metabolism. In non-human primates, microdialysis probes can be stereotaxically implanted into brain areas rich in dopamine, such as the caudate nucleus. nih.gov

Studies utilizing in vivo microdialysis in squirrel monkeys have demonstrated the feasibility of this technique for characterizing the effects of dopamine uptake inhibitors on extracellular dopamine levels. nih.gov For a compound like this compound, microdialysis experiments in non-human primates would be invaluable for elucidating its precise impact on dopamine dynamics. By measuring changes in extracellular dopamine concentrations following administration of this compound, researchers can determine whether the compound enhances, inhibits, or has no effect on dopamine release. This information is crucial for understanding its mechanism of action and predicting its potential therapeutic effects and side-effect profile. The use of microdialysis in awake primates allows for repeated sampling from the same anatomical site, providing robust and reliable data on drug-induced changes in neurochemistry. nih.gov

Comparative Analysis with Other Dopaminergic Pharmacological Agents

Differentiation from Classical Dopamine (B1211576) Agonists (e.g., Apomorphine (B128758), 7-OH DPAT, Ergot Derivatives)

PD 119819 exhibits a pharmacological profile distinct from classical dopamine agonists such as apomorphine, 7-OH DPAT, and ergot derivatives. Classical dopamine agonists, like apomorphine, are generally less selective, activating both D1-like and D2-like receptor families, although apomorphine shows much lesser activity at D1-like receptors. wikipedia.orgmdpi.com Ergot derivatives, such as bromocriptine (B1667881) and cabergoline, also tend to be less selective across dopamine receptor subtypes compared to newer agents. wikipedia.org

In contrast, this compound has been identified as an extremely selective dopamine autoreceptor agonist. nih.govmedchemexpress.eu This selectivity means that this compound primarily targets the presynaptic dopamine D2 receptors (autoreceptors) rather than broadly activating both pre- and post-synaptic dopamine receptors like many classical agonists. acs.org 7-OH DPAT, while a dopamine receptor agonist, shows reasonable selectivity for the D3 receptor subtype. wikipedia.orgtocris.com The structural differences, such as the flexible alkyl spacer in compounds like this compound and roxindole (B1679591), make direct geometric alignment comparisons with rigid structures like apomorphine and ergot derivatives challenging. acs.org

Classical agonists like apomorphine have been shown to increase locomotor activity and induce stereotypy, effects associated with the stimulation of postsynaptic dopamine receptors. nih.gov this compound, on the other hand, has been shown to inhibit spontaneous locomotor activity and brain dopamine synthesis, effects consistent with the activation of presynaptic dopamine autoreceptors. nih.govmedchemexpress.com

Comparative Pharmacology with Other Dopamine D2 Agonists (e.g., Roxindole)

This compound shares some pharmacological similarities with other dopamine D2 agonists that show preferential activity at autoreceptors, such as roxindole. Both this compound and roxindole have been described as dopamine D2 agonists that inhibit dopamine synthesis and release via a presynaptic mechanism. acs.org Roxindole is also known as a potent agonist at dopamine autoreceptors, with affinity for the D2-like subtype in the low nanomolar range. medchemexpress.com It is considered a partial agonist at D2 and possibly D3 receptors, with preferential actions at autoreceptors. wikipedia.org

While both compounds target dopamine autoreceptors, their specific chemical structures differ. This compound is described as a benzopyran-4-one derivative with a heterocyclic piperazine (B1678402) moiety nih.govmedchemexpress.com, while roxindole is an indole-alkyl-piperidine medchemexpress.com. Studies comparing their precise binding affinities and functional effects across the different dopamine receptor subtypes (D1, D2, D3, D4, D5) and their isoforms (D2S, D2L) would be necessary for a detailed comparative pharmacology. However, the available information suggests both are examples of newer dopamine agonists designed to target presynaptic autoreceptors. acs.org Roxindole also exhibits activity at serotonergic receptors, including being a 5-HT1A agonist and 5-HT uptake inhibitor medchemexpress.comwikipedia.org, a property not prominently highlighted for this compound in the provided information.

CompoundReceptorAffinity (Ki or pKi)NotesSource Index
ApomorphineD2-likeNon-selectiveActivates D1-like to a lesser extent. mdpi.com mdpi.com
7-OH DPATD3~1 nM (Ki)D2 (~10 nM), D4 (650 nM), D1 (~5000 nM) tocris.com tocris.com
RoxindoleD22.82 nM (Ki)Also D3 (1.17 nM), D4 (5.89 nM), 5-HT1A (0.380 nM) wikipedia.org wikipedia.org
Roxindole HClD28.55 (pKi)D3 (8.93), D4 (8.23), 5-HT1A (9.42), 5-HT1B (6.00), 5-HT1D (7.05) tocris.com tocris.com
This compoundDA AutoreceptorExtremely SelectiveInhibits spontaneous locomotor activity and brain DA synthesis. nih.govmedchemexpress.com nih.govmedchemexpress.com

Note: Affinity values (Ki and pKi) can vary depending on the specific assay conditions and source.

Implications of Autoreceptor Selectivity for Distinct Therapeutic Strategies

The selective agonism of dopamine autoreceptors by compounds like this compound has significant implications for potential therapeutic strategies, particularly in conditions associated with dopaminergic dysregulation, such as schizophrenia and potentially Parkinson's disease.

Dopamine autoreceptors are primarily located on the terminals and cell bodies of dopaminergic neurons. nih.gov They are predominantly of the D2 subtype, although D3 receptors may also function as autoreceptors, particularly in controlling dopamine release from presynaptic terminals. acs.org Activation of these autoreceptors leads to a decrease in dopamine synthesis, release, and neuronal firing. nih.govacs.org

This compound's identification as an extremely selective dopamine autoreceptor agonist supports this therapeutic strategy. nih.govmedchemexpress.eu By selectively inhibiting dopamine synthesis and release without significantly stimulating postsynaptic receptors, this compound could potentially reduce the positive symptoms of conditions like schizophrenia with a lower risk of inducing side effects associated with widespread postsynaptic receptor activation, such as extrapyramidal symptoms. nih.gov

Furthermore, the differential sensitivity of presynaptic and postsynaptic D2 receptors to agonists and partial agonists, where presynaptic receptors may have a higher receptor reserve and thus be more sensitive acs.org, provides a pharmacological basis for achieving autoreceptor selectivity. Partial agonists with appropriate intrinsic activity could preferentially stimulate the more sensitive autoreceptors while having minimal effect on postsynaptic receptors. acs.org

The development of selective dopamine autoreceptor agonists like this compound represents a shift in strategy from broadly activating dopamine receptors to a more nuanced modulation of dopaminergic tone by specifically targeting the feedback mechanisms controlled by autoreceptors. This approach aims to restore balance to the dopaminergic system by reducing excessive activity, offering a distinct therapeutic avenue compared to strategies that primarily focus on postsynaptic receptor activation or antagonism.

Future Directions and Translational Research Potential for Pd 119819

Exploration of Ancillary Biological Targets Beyond Dopamine (B1211576) Receptors

While research has primarily focused on PD 119819's interaction with dopamine receptors, particularly as a potential antagonist ontosight.ai, the complex nature of neurological and psychiatric disorders suggests the potential for involvement of other biological targets. Dopamine receptors, including the D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, are key players in the central nervous system mdpi.commdpi.com. However, dopamine and related ligands can also bind to other receptors, such as α2-adrenergic receptors and 5-HT receptors. mdpi.com Some dopamine drugs, both agonists and antagonists, have shown binding to these additional receptor types. mdpi.com This highlights the importance of considering the presence and potential involvement of multiple receptor subtypes in specific brain areas, as the observed effects of a compound might be due to action on a single receptor type, or a combined effect of multiple receptors. mdpi.com

Emerging research in neurological disorders like Parkinson's disease (PD) is exploring therapeutic pathways beyond the traditional focus on dopamine replacement or direct dopamine receptor modulation. Novel targets such as glucagon-like peptide-1, adenosine (B11128) A2A, and cannabinoid receptors are being investigated for their potential in enhancing neuroprotection and mitigating both motor and non-motor symptoms. nih.gov The expression of D3 receptors, a subtype of dopamine receptors, is altered in blood lymphocytes from PD patients. mdpi.com Furthermore, studies in rodent models of PD have indicated that the deletion or pharmacological blockade of the D3 receptor gene can offer protection against neuroinflammation and dopaminergic denervation. mdpi.com These findings suggest that compounds interacting with D3 receptors, such as this compound if it demonstrates relevant activity, could exert effects through mechanisms involving immune cells and neuroinflammation, extending beyond direct neuronal dopamine receptor antagonism. mdpi.com

Development of Advanced Preclinical Models for Complex Disease Pathophysiology

Animal models are crucial for understanding the etiopathogenic mechanisms of neurodegenerative diseases and assessing the efficacy of potential treatments before human clinical trials. scielo.br However, human neurodegenerative diseases are often heterogeneous, and current animal models may only partially recapitulate this complexity. scielo.br

Integration into Genetic and Environmental Toxin-Induced Neurodegenerative Models

Neurodegenerative disorders like Parkinson's disease are influenced by both genetic and environmental factors. bionomous.choaepublish.com Environmental neurotoxins, such as pesticides, are considered potential contributors to the pathogenesis of PD, potentially inducing oxidative stress and mitochondrial dysfunction. nih.govmdpi.com Genetic factors, including mutations in genes like SNCA, PARK2, PINK1, DJ-1, and LRRK2, are associated with familial forms of PD. oaepublish.com

Animal models have been developed to mimic these aspects of neurodegenerative diseases. Toxin-induced models, often using substances like MPTP, rotenone, paraquat, and 6-OHDA, are employed to replicate features of PD in animals such as rodents and non-human primates. bionomous.chnih.gov MPTP, for instance, induces neuronal degeneration in the substantia nigra. nih.gov Genetic models, including transgenic animals expressing proteins like alpha-synuclein (B15492655) or carrying mutations in PD-associated genes (e.g., PINK1 KO, DJ-1 KO, alpha-synuclein BAC rats), are also utilized to study the genetic etiology and identify potential therapeutic targets. oaepublish.comnih.govcun.es Integrating the study of compounds like this compound into these diverse genetic and environmental toxin-induced models could provide a more comprehensive understanding of its potential therapeutic effects across different disease etiologies.

Application in Sophisticated In Vitro and Ex Vivo Systems for Mechanistic Elucidation

Beyond in vivo animal models, sophisticated in vitro and ex vivo systems play a vital role in elucidating the mechanistic actions of potential therapeutic compounds at a cellular and molecular level. In vitro models, such as cell cultures, allow for controlled studies of specific cell types involved in neurodegeneration, such as dopaminergic neurons or microglia. cytoskeleton.com For example, in vitro analyses have been used to validate miRNA binding sites in the D2 receptor gene, providing insights into the regulation of dopamine receptor signaling. frontiersin.org Cell-based studies have also confirmed that certain miRNAs target the D1R gene. frontiersin.org

Ex vivo models, which involve maintaining living tissues or organs outside the body, can retain more of the physiological complexity of the in vivo environment compared to dissociated cell cultures. nih.gov These models can be used to study drug effects on tissue structure, protein expression, and gene expression. mdpi.comresearchgate.net For instance, ex vivo skin culture models have been developed to study inflammatory skin conditions and test the effects of topical therapeutics on inflammatory biomarkers. nih.gov While the provided search results on ex vivo models primarily relate to skin research nih.govmdpi.comresearchgate.netmdpi.comnih.gov, the principle of using such systems to maintain tissue integrity and evaluate molecular and cellular responses to compounds is applicable to nervous system tissues. Applying this compound in sophisticated in vitro systems (e.g., primary neuronal cultures, iPSC-derived neurons or glial cells) and ex vivo brain slice preparations could provide detailed insights into its cellular targets, intracellular signaling pathways modulated, and effects on neuronal function and survival, complementing findings from in vivo studies.

Investigation of Broader Therapeutic Applications in Neuropsychiatric Disorders

This compound's potential as a neurotransmitter receptor antagonist ontosight.ai suggests its relevance may extend to a range of neuropsychiatric disorders where dysregulation of neurotransmitter systems, particularly the dopaminergic system, is implicated. Dopamine signaling is a complex system involved in various physiological functions, and its disruption is linked to neurodegenerative disorders like Parkinson's disease, as well as psychiatric conditions such as schizophrenia and addiction. mdpi.com

Neuropsychiatric disorders encompass a wide spectrum of conditions, including mood disorders, anxiety disorders, psychotic disorders, and substance abuse disorders. Altered dopamine signaling within specific brain circuits, such as the cortical-striatal circuit involving the medial prefrontal cortex and nucleus accumbens, has been linked to cognitive deficits observed in conditions like PD. mdpi.com Furthermore, dopamine receptors, particularly D1 and D2 subtypes, are targets for research in the context of addiction. nih.gov

Given its reported activity on neurotransmitter receptors ontosight.ai, this compound could be investigated for its therapeutic potential in neuropsychiatric conditions beyond neurodegenerative diseases. This could involve exploring its effects in preclinical models of anxiety, depression, or substance abuse, where modulation of dopamine or other neurotransmitter systems is a therapeutic strategy. For example, studies on D3 receptor ligands have shown anxiolytic and antidepressant-like effects in animal models. mdpi.com Investigating the activity of this compound in such models and its interaction with relevant receptor subtypes could reveal broader therapeutic applications in neuropsychiatry.

Q & A

Q. What is the molecular structure of PD 119819, and how do its functional groups influence its pharmacological activity?

this compound is a benzamide derivative of pyrazolyl-amino-pyrimidinyl compounds. Its structure includes a pyrimidine core linked to a pyrazole moiety and a benzamide group, which are critical for target binding and stability. Key functional groups (e.g., amide bonds, aromatic rings) contribute to its solubility and interaction with enzymes or receptors. Researchers should validate structural integrity using NMR, X-ray crystallography, and mass spectrometry .

Q. What are the recommended synthetic pathways for this compound, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, including condensation of pyrimidine precursors with pyrazole intermediates, followed by benzamide functionalization. Methodological considerations:

  • Use high-performance liquid chromatography (HPLC) for purity assessment (>98% recommended for in vitro studies).
  • Optimize reaction conditions (e.g., temperature, catalysts) to minimize by-products .

Q. What pharmacological targets are associated with this compound, and how are these identified?

this compound primarily inhibits kinases or receptors involved in cellular signaling pathways. Target identification methods include:

  • Kinase profiling assays : Screen against a panel of recombinant kinases.
  • SPR (Surface Plasmon Resonance) : Measure binding affinity and kinetics.
  • Gene knockout/knockdown studies : Validate target relevance in disease models .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data on this compound’s mechanism of action?

Contradictions often arise from variability in experimental models or assay conditions. Recommended steps:

  • Replicate studies across independent labs using standardized protocols.
  • Meta-analysis : Aggregate data from published studies to identify trends or outliers.
  • Control for confounding factors (e.g., cell line heterogeneity, dosing regimens). Refer to dialectical frameworks for resolving contradictions in complex biological systems .

Q. What strategies optimize this compound’s pharmacokinetic (PK) parameters in preclinical studies?

Key methodological considerations:

  • Dose-ranging studies : Establish a therapeutic window using rodent models.
  • LC-MS/MS : Quantify plasma/tissue concentrations with high sensitivity.
  • CYP450 inhibition assays : Assess metabolic stability and drug-drug interaction risks. Table 1 summarizes critical PK parameters:
ParameterTarget RangeMethod
Bioavailability≥30%Oral vs. IV dosing
Half-life (t₁/₂)>6 hoursNon-compartmental analysis
Volume of Distribution1–3 L/kgRadiolabeled tracing

Q. How can comparative studies between this compound and structurally analogous compounds be rigorously designed?

  • Structure-activity relationship (SAR) analysis : Systematically modify functional groups to assess impact on potency and selectivity.
  • Computational modeling : Use molecular docking or MD simulations to predict binding modes.
  • In vivo efficacy benchmarks : Compare tumor growth inhibition (TGI) or biomarker modulation in disease models. Ensure statistical power (e.g., n ≥ 6 per group) and blinding to reduce bias .

Methodological Frameworks

What criteria ensure a research question on this compound meets academic rigor?

Apply the FINER framework :

  • Feasible : Align with available resources (e.g., lab equipment, funding).
  • Interesting : Address gaps in kinase inhibitor development.
  • Novel : Explore understudied off-target effects or combination therapies.
  • Ethical : Follow IACUC guidelines for animal studies.
  • Relevant : Align with therapeutic areas like oncology or immunology .

Q. How should researchers navigate conflicting hypotheses about this compound’s efficacy in heterogeneous disease models?

  • Principal contradiction analysis : Identify the dominant factor (e.g., tumor microenvironment vs. genetic mutations) driving efficacy disparities.
  • Stratified subgroup analysis : Segment data by variables like biomarker expression.
  • Iterative hypothesis testing : Refine models based on emerging evidence .

Data Integrity & Reproducibility

Q. What steps mitigate risks of data misinterpretation in this compound studies?

  • Blinded data analysis : Separate experimental execution from result interpretation.
  • Pre-registration : Document hypotheses and methods on platforms like Open Science Framework.
  • Cross-validation : Use orthogonal assays (e.g., Western blot + ELISA) to confirm findings .

Q. How can researchers leverage "People Also Ask" data to refine this compound-related inquiries?

  • Semantic analysis : Cluster recurring questions (e.g., toxicity, synthesis scalability) to identify knowledge gaps.
  • Dynamic content updates : Integrate new findings into FAQs or review articles.
  • Collaborative platforms : Share datasets via repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PD 119819
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PD 119819

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.